![molecular formula C17H16N4O3 B15113306 5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15113306.png)
5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity and applications.
Substitution: The methoxypyrimidinyl and phenyl groups can be substituted with other functional groups to create derivatives with tailored properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism by which 5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Known for its use in organic electronics and as a building block for donor-acceptor polymers.
Highly efficient imide functionalized pyrrolo[3,4-c]pyrrole-1,3-dione-based random copolymer: Used in polymer solar cells for its excellent photovoltaic properties.
Uniqueness
5-(4-Methoxypyrimidin-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of structural features, which confer specific electronic and chemical properties. This makes it particularly valuable for applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C17H16N4O3/c1-24-14-7-8-18-17(19-14)20-9-12-13(10-20)16(23)21(15(12)22)11-5-3-2-4-6-11/h2-8,12-13H,9-10H2,1H3 |
InChI Key |
WFMANXDQPGKUQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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